molecular formula C14H10F2N2 B15330420 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine

2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B15330420
M. Wt: 244.24 g/mol
InChI Key: JLPTTYXEXXDPHO-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2,4-difluorophenyl group at position 2 and a methyl group at position 4. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms and the methyl group’s inductive effects. The compound’s molecular formula is C₁₄H₁₀F₂N₂, with a molecular weight of 256.24 g/mol. Its IUPAC name is This compound, and its CAS number is 1360869-22-2 .

The difluorophenyl group enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation, while the methyl group modulates lipophilicity and steric interactions with biological targets.

Properties

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10F2N2/c1-9-2-5-14-17-13(8-18(14)7-9)11-4-3-10(15)6-12(11)16/h2-8H,1H3

InChI Key

JLPTTYXEXXDPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: This involves the condensation of 2,4-difluorophenyl with appropriate reagents under controlled conditions to form the imidazo[1,2-a]pyridine core.

  • Cyclization Reaction: Cyclization reactions are employed to form the imidazo[1,2-a]pyridine ring system, often using catalysts to facilitate the process.

Industrial Production Methods: In an industrial setting, the synthesis of 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out to introduce various functional groups onto the compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced derivatives, such as alcohols and amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of advanced materials and as a component in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine 2,4-difluorophenyl (2), methyl (6) C₁₄H₁₀F₂N₂ 256.24 Reference compound
2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine 2,6-difluorophenyl (2), methyl (7) C₁₄H₁₀F₂N₂ 256.24 Fluorine positions (2,6 vs. 2,4); methyl at 7
2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 2-fluorophenyl (2), methyl (6) C₁₄H₁₁FN₂ 242.25 Single fluorine at phenyl; reduced electronegativity
2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine 4-ethylphenyl (2), methyl (6) C₁₆H₁₆N₂ 236.32 Ethyl group increases lipophilicity
2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2,4-difluorophenyl (2), CF₃ (6) C₁₄H₇F₅N₂ 298.21 Trifluoromethyl group enhances electron-withdrawing effects

Key Observations :

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-fluorinated (e.g., 2-(2-fluorophenyl)-6-methyl) or non-fluorinated derivatives (e.g., ethylphenyl analog) . This enhances binding to electron-rich biological targets like kinase ATP-binding pockets.
  • Methyl vs.
  • Positional Isomerism : The 2,6-difluorophenyl analog (methyl at position 7) exhibits altered steric hindrance, which may reduce binding affinity compared to the 2,4-difluorophenyl/methyl-6 configuration .

Key Findings :

  • The 2,4-difluorophenyl moiety in the target compound correlates with kinase inhibitory activity , as seen in its structural similarity to ATP-competitive inhibitors .
  • Ethylphenyl derivatives (e.g., C₁₆H₁₆N₂) exhibit broader antitumor activity but lower selectivity due to increased lipophilicity, which may enhance off-target interactions .
  • Trifluoromethyl substitution (C₁₄H₇F₅N₂) improves antimicrobial potency, likely due to enhanced membrane penetration and resistance to metabolic degradation .

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